AM2201 6-hydroxyindole metabolite

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

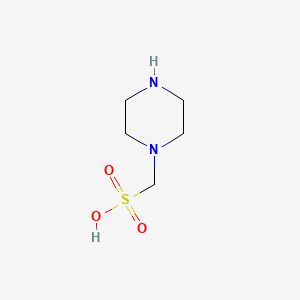

AM2201 6-hydroxyindole metabolite is an expected metabolite of AM2201, a potent synthetic cannabinoid . It is generated during phase I metabolism by cytochrome P450, suggesting that it would be detectable in blood and urine . The biological properties of this compound are not known .

Synthesis Analysis

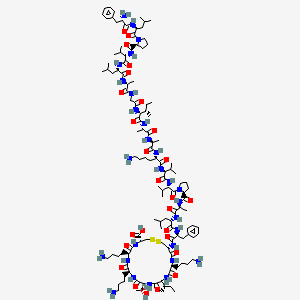

The synthesis of AM2201 6-hydroxyindole metabolite involves the metabolism of AM2201. In a study, major urinary metabolites of AM2201 and several metabolites of JWH-018, i.e., N-5-hydroxylated and carboxylated metabolites from rats administered AM2201 were identified .Molecular Structure Analysis

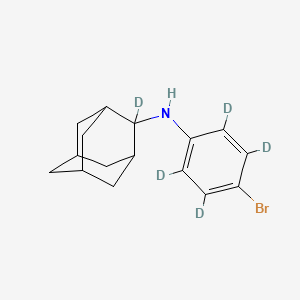

The molecular formula of AM2201 6-hydroxyindole metabolite is C24H22FNO2 . The formal name is (1-(5-fluoropentyl)-6-hydroxy-1H-indol-3-yl) (naphthalen-1-yl)methanone .Chemical Reactions Analysis

The presence of 6-indole hydroxylated metabolites of each drug and N-4-hydroxy metabolite of AM2201 was found to contribute to the decisive differences in the metabolic patterns of the two drugs .Physical And Chemical Properties Analysis

AM2201 6-hydroxyindole metabolite is a crystalline solid . It is soluble in DMF, DMSO, and Ethanol .科学的研究の応用

Drug Testing and Analysis in Impaired Driving : A case study described the detection of AM2201 in plant material and its metabolites in human urine from a driver showing erratic behavior. This highlights the use of AM2201 analysis in legal and forensic contexts, particularly in cases of impaired driving due to drug use (Elian & Hackett, 2014).

Cytochrome P450-Mediated Metabolism : Research has shown that AM2201 undergoes cytochrome P450-mediated oxidation, forming metabolites that retain significant affinity and activity at the cannabinoid 1 receptor. This provides critical data on the potential toxicological properties of AM2201 and its human metabolites (Chimalakonda et al., 2012).

Impact of Enzyme Inhibitors on AM2201 Metabolism : Another study focused on how certain chemical inhibitors, like sulfaphenazole and α-naphthoflavone, can block the oxidation of AM2201 in human liver microsomes. This sheds light on how genetic variations in enzymes could impact the metabolism and potential toxicity of AM2201 (Chimalakonda et al., 2013).

Metabolomic Assessment of Synthetic Cannabinoid Exposure : A study used a targeted metabolomic approach to assess human exposure to synthetic cannabinoids like JWH-018 and AM2201. It quantified specific enantiomers of metabolites in human urine, providing a comprehensive method for studying the human metabolism of these substances (Patton et al., 2013).

Application in Cosmetic Safety Assessment : 6-Hydroxyindole, closely related to AM2201's metabolite, has been evaluated for its safety as an oxidative hair dye ingredient, indicating its potential applicability in cosmetic formulations (Burnett et al., 2014).

Safety And Hazards

The safety data sheet for AM2201 6-hydroxyindole metabolite indicates that it is harmful if swallowed or inhaled and is suspected of damaging fertility or the unborn child . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

[1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO2/c25-13-4-1-5-14-26-16-22(20-12-11-18(27)15-23(20)26)24(28)21-10-6-8-17-7-2-3-9-19(17)21/h2-3,6-12,15-16,27H,1,4-5,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNACCUUTICHKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=CC(=C4)O)CCCCCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017864 |

Source

|

| Record name | AM2201 6-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AM2201 6-hydroxyindole metabolite | |

CAS RN |

1427521-35-4 |

Source

|

| Record name | AM2201 6-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-Methyl-1H-benzo[d]imidazol-2-yl)sulfanol](/img/structure/B586465.png)

![2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol](/img/structure/B586472.png)